5-[(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of a suitable benzaldehyde derivative with a pyrimidine-2,4,6-trione precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring, potentially yielding dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydropyrimidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chloro-4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 5-(4-hydroxy-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 5-(3-chloro-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The presence of the chloro, hydroxy, and methoxy groups in the benzylidene moiety of 5-[(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione makes it unique compared to other similar compounds
Properties
Molecular Formula |
C12H9ClN2O5 |
---|---|
Molecular Weight |
296.66 g/mol |
IUPAC Name |
5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H9ClN2O5/c1-20-8-4-5(3-7(13)9(8)16)2-6-10(17)14-12(19)15-11(6)18/h2-4,16H,1H3,(H2,14,15,17,18,19) |
InChI Key |
MVFZWMSDIKIREW-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)Cl)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)Cl)O |
Origin of Product |
United States |
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